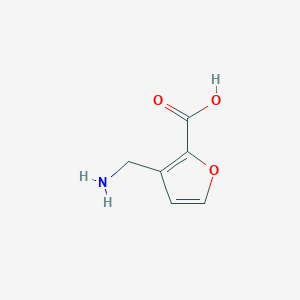

3-(Aminomethyl)furan-2-carboxylic acid

Beschreibung

Significance of Furan (B31954) Scaffolds in Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of heterocyclic chemistry. acs.orgijabbr.com Its aromatic character, arising from the delocalization of one of the oxygen's lone pairs of electrons into the ring, imparts a degree of stability, though it is less aromatic and more reactive than benzene (B151609). sigmaaldrich.com This reactivity makes the furan nucleus a versatile starting point for the synthesis of a wide array of more complex molecules. acs.org

Furan scaffolds are prevalent in numerous natural products and have been incorporated into a multitude of synthetic compounds with diverse applications. mdpi.comijabbr.com In medicinal chemistry, the furan ring is a privileged structure, appearing in a wide range of pharmaceuticals. ijabbr.comnih.govresearchgate.net Furan derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijabbr.comnih.govresearchgate.net The ability of the furan ring to act as a bioisostere for other aromatic systems, such as benzene or thiophene (B33073), allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic properties. Furthermore, the furan core can be readily modified, allowing chemists to explore a vast chemical space in the quest for new therapeutic agents. ijabbr.com

Overview of Aminomethyl and Carboxylic Acid Functionalities in Chemical Design

The aminomethyl and carboxylic acid groups are fundamental functionalities in the design of new molecules, particularly in the realm of medicinal chemistry. The primary amine within the aminomethyl group is basic and can be protonated at physiological pH, allowing it to form ionic bonds and strong hydrogen bonds with biological targets such as proteins and nucleic acids. scbt.com This interaction is often crucial for the efficacy of a drug. Furthermore, the aminomethyl group can serve as a versatile synthetic handle for further molecular elaboration.

Similarly, the carboxylic acid group is a key player in molecular design. google.comscbt.com Its acidic nature allows it to also participate in ionic interactions and hydrogen bonding. scbt.com The presence of a carboxylic acid can significantly influence a molecule's solubility, distribution, and metabolism within the body. scbt.com In many drugs, the carboxylic acid moiety is a critical component of the pharmacophore, the part of the molecule responsible for its biological activity. google.com The strategic placement of these two functional groups on a molecular scaffold can lead to compounds with specific and potent biological effects.

Positioning of 3-(Aminomethyl)furan-2-carboxylic acid within the Landscape of Bioactive Molecules and Synthetic Intermediates

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as both a bioactive molecule and a versatile synthetic intermediate. The juxtaposition of a basic aminomethyl group and an acidic carboxylic acid group on a furan ring creates a zwitterionic amino acid-like structure. This arrangement is of interest for several reasons.

As a potential bioactive molecule, the compound's structure could allow it to mimic endogenous amino acids or other signaling molecules, potentially interacting with receptors or enzymes. The relative positions of the functional groups on the furan ring create a specific three-dimensional arrangement that could be complementary to the binding sites of various biological targets.

From a synthetic standpoint, this compound is a bifunctional building block. The carboxylic acid can be converted into esters, amides, or other derivatives, while the amine can undergo a wide range of reactions, such as acylation or alkylation. This dual reactivity allows for the construction of more complex molecules in a controlled and systematic manner. For instance, it could serve as a monomer in the synthesis of novel polymers or as a scaffold for the creation of combinatorial libraries of compounds for drug discovery screening. The synthesis of related furan-2-carboxylic acid amides has been explored, indicating the utility of the furan-2-carboxylic acid core in building diverse molecular architectures.

Historical Context and Early Explorations of Furan-Derived Compounds

The history of furan chemistry dates back to the late 18th century. In 1780, Carl Wilhelm Scheele first described a furan derivative, 2-furoic acid, which he obtained from the distillation of bran. sigmaaldrich.com This discovery predates the isolation of furan itself. Another important early furan derivative, furfural (B47365), was reported by Johann Wolfgang Döbereiner in 1831. sigmaaldrich.com It was not until 1870 that furan itself was first prepared by Heinrich Limpricht. ijabbr.comsigmaaldrich.com

These early discoveries laid the groundwork for the exploration of furan chemistry. Initially, research focused on the derivatives that could be readily obtained from natural sources, such as agricultural waste. The development of new synthetic methods in the 20th century allowed for the preparation of a much wider range of furan-containing molecules, leading to the discovery of their diverse applications. The rich history of furan chemistry highlights the enduring importance of this simple heterocycle in the advancement of organic chemistry and related fields.

Data Tables

Table 1: Properties of Selected Furan Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Furan | C₄H₄O | 68.07 | 31.4 |

| 2-Furoic acid | C₅H₄O₃ | 112.08 | 230-232 |

Table 2: Timeline of Key Discoveries in Furan Chemistry

| Year | Discovery | Scientist(s) |

| 1780 | Description of 2-furoic acid | Carl Wilhelm Scheele |

| 1831 | Reporting of furfural | Johann Wolfgang Döbereiner |

| 1870 | First preparation of furan | Heinrich Limpricht |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDBDPLJQFTEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminomethyl Furan 2 Carboxylic Acid and Positional Isomers

Retrosynthetic Analysis and Strategic Precursor Selection

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For a molecule like 3-(aminomethyl)furan-2-carboxylic acid, this process reveals several potential synthetic pathways, primarily revolving around two key disconnection strategies.

Strategy A: Functional Group Interconversion (FGI) and Transformation on a Furan (B31954) Core

This common approach disconnects the C-substituent bonds, retaining the central furan ring as a key intermediate.

C-N Bond Disconnection: The aminomethyl group can be disconnected to a more stable precursor, such as a halomethyl, hydroxymethyl, or formyl group. This suggests a forward synthesis involving nucleophilic substitution, reductive amination, or other nitrogen-introduction reactions.

C-C Bond Disconnection: The carboxylic acid can be retrosynthetically converted to an ester, nitrile, or even a formyl group, which can be oxidized. This points to hydrolysis or oxidation as final steps in the forward synthesis.

This strategy leads to key precursors like 3-(halomethyl)furan-2-carboxylate or 3-formylfuran-2-carboxylate. A notable tactic in this area involves using the furan ring itself as a masked protecting group for a dicarbonyl functionality, which can be revealed by oxidation later in the synthesis. youtube.com

Strategy B: Furan Ring Formation (De Novo Synthesis)

This more fundamental approach involves disconnecting the bonds of the furan ring itself. This leads to acyclic precursors that can be cyclized to form the desired substituted furan.

Paal-Knorr Type Disconnection: This approach breaks the C2-C3 and O-C5 bonds, leading to a 1,4-dicarbonyl compound as the key precursor. wikipedia.org The challenge lies in designing an acyclic starting material with the necessary latent aminomethyl and carboxyl functionalities.

Feist-Benary Type Disconnection: This involves disconnecting the ring to an α-haloketone and a β-dicarbonyl compound. wikipedia.org This method offers regioselective control based on the nature of the starting materials.

The choice between these strategies depends on the availability of starting materials and the desired regiochemical control for specific positional isomers.

| Strategy | Disconnection Point | Key Precursors (Synthons) | Corresponding Forward Reaction |

|---|---|---|---|

| A: Functional Group Transformation | C(sp³)-N bond of aminomethyl group | Furan-3-ylmethanaminium, Furan-3-carbaldehyde | Nucleophilic Substitution, Reductive Amination |

| C(sp²)-C(sp²) bond of carboxyl group | Furan-2-carboxylate (B1237412) ester, Furan-2-carbonitrile | Ester/Nitrile Hydrolysis, Oxidation of Aldehyde | |

| B: De Novo Synthesis | Furan ring C-O and C-C bonds (Paal-Knorr) | Substituted 1,4-dicarbonyl compound | Acid-catalyzed cyclization/dehydration |

| Furan ring C-C and C-O bonds (Feist-Benary) | α-haloketone and β-dicarbonyl compound | Base-mediated condensation and cyclization |

De Novo Synthesis Approaches to the Furan Ring System with Directed Functionalization

De novo synthesis builds the heterocyclic ring from acyclic precursors, allowing for the strategic placement of substituents during the ring-formation process. mdpi.com

Classic condensation reactions are foundational to furan synthesis, providing reliable pathways to the core structure.

Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.org To synthesize a target like this compound, one would require a highly functionalized 1,4-dicarbonyl precursor where the substituents are already in place, often in a protected form.

Feist-Benary Furan Synthesis: This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.org The reaction offers good regiochemical control, making it a valuable tool for accessing specific substitution patterns on the furan ring that might be difficult to achieve otherwise.

Modern organic synthesis often employs tandem or cascade reactions, where multiple bond-forming events occur in a single pot, enhancing efficiency. nih.gov These methods can provide rapid access to complex, highly substituted furans. nih.gov For instance, rhodium(III)-catalyzed vinylic C-H coupling of N-enoxyimides with propargyl alcohols has been developed for furan synthesis. organic-chemistry.org Similarly, cascade reactions of 2-hydroxy-1,4-diones with various nucleophiles can lead to a diverse range of functionalized furans under acidic conditions. nih.gov Such advanced methods could potentially be adapted to construct the specific substitution pattern of the target amino acid.

Functional Group Transformations on Pre-Formed Furan Scaffolds

This is arguably the more common and versatile approach, involving the stepwise introduction of the required functional groups onto a furan or a simple furan derivative.

Several reliable methods exist for installing an aminomethyl group onto a furan ring that already contains a carboxylate or a precursor group.

The Delepine Reaction: A general and effective method for preparing (aminomethyl)furancarboxylic acids involves the Delepine reaction. organic-chemistry.org This process typically starts with an alkyl (halomethyl)furancarboxylate. The halomethyl group reacts with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt. Subsequent hydrolysis of this salt with ethanolic hydrochloric acid yields the primary amine hydrochloride. organic-chemistry.org This method has been successfully used to prepare various isomers of (aminomethyl)furancarboxylic acid. organic-chemistry.org

Reductive Amination: If the precursor is a formylfuran carboxylate (an aldehyde), the aminomethyl group can be introduced via reductive amination. This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a protected amine, to form an imine, which is then reduced in situ to the desired amine. This is a key transformation in converting biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into valuable amine derivatives. researchgate.net

From Hydroxymethyl Precursors: A 3-(hydroxymethyl)furan-2-carboxylate can be converted to the aminomethyl derivative. This typically involves converting the alcohol to a better leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source like ammonia, or more commonly, a protected equivalent like azide (B81097) or phthalimide, which is later deprotected.

A specific example is the synthesis of 4-(aminomethyl)furan-2-carboxylic acid hydrochloride, which starts from methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate. The final amino acid is obtained by hydrolysis of the ester and deprotection of the Boc-protected amine under acidic conditions. nih.gov

| Method | Starting Furan Precursor | Key Reagents | Notes |

|---|---|---|---|

| Delepine Reaction | (Halomethyl)furan carboxylate | 1. Hexamethylenetetramine 2. Ethanolic HCl | General method for primary amines from alkyl halides. organic-chemistry.org |

| Reductive Amination | Formylfuran carboxylate | Ammonia (NH₃), H₂, Hydrogenation catalyst (e.g., Ni, Pd) | Forms C-N bond and reduces imine in one pot. researchgate.net |

| Nucleophilic Substitution | (Hydroxymethyl)furan carboxylate | 1. SOCl₂ or PBr₃ 2. NaN₃ or Phthalimide 3. Reduction/Deprotection | Multi-step process involving activation of the alcohol. |

| Boc-Amine Deprotection | (Boc-aminomethyl)furan carboxylate | Strong acid (e.g., HCl, TFA) | Final deprotection step after amine has been installed. nih.gov |

The carboxylic acid group is typically introduced either at the beginning of the synthesis (as an ester) or created towards the end of the sequence.

Hydrolysis of Esters or Nitriles: The most common method for unmasking the carboxylic acid is the hydrolysis of a corresponding ester. This is usually achieved under basic conditions (e.g., using LiOH, NaOH, or KOH) followed by acidic workup. For example, the synthesis of 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylic acid was achieved by treating the corresponding methyl ester with lithium hydroxide. nih.gov Similarly, a nitrile group can be hydrolyzed under strong acidic or basic conditions to afford a carboxylic acid.

Oxidation of Aldehydes or Alcohols: A furan bearing a formyl (aldehyde) or hydroxymethyl (alcohol) group at the desired position can be oxidized to the corresponding carboxylic acid. A variety of oxidizing agents can be employed. The oxidation of furfural (B47365) to furoic acid is a well-established industrial process. frontiersin.org For laboratory-scale synthesis, reagents like pyridinium (B92312) chlorochromate (PCC) can be used to oxidize hydroxymethyl groups, sometimes via a dialdehyde (B1249045) intermediate. dtic.mil

Carboxylation of the Furan Ring: Direct carboxylation can be achieved by treating a lithiated furan derivative with carbon dioxide (CO₂). This requires the generation of a furan-anion, typically using a strong base like n-butyllithium, followed by quenching with dry ice. The regioselectivity of the lithiation step is crucial and is directed by existing substituents on the furan ring.

Selective Oxidation and Reduction Reactions

The synthesis of functionalized furans such as this compound often requires precise control over oxidation and reduction reactions to modify specific parts of the molecule while preserving the sensitive furan ring.

Selective Oxidation:

The oxidation of furan derivatives can be challenging due to the electron-rich nature of the ring, which makes it susceptible to degradation. However, selective oxidation of substituents is achievable using appropriate reagents and conditions. For instance, the conversion of a hydroxymethyl group to a carboxylic acid at the C2 position, a key step in forming the target molecule's backbone, can be performed while protecting the aminomethyl precursor at the C3 position.

Catalytic oxidation using air or molecular oxygen over metal catalysts is a common strategy. researchgate.net Vanadium-based catalysts, for example, are frequently used in the vapor-phase oxidation of furans to produce maleic acid, demonstrating the ring's reactivity. researchgate.net For more delicate transformations on substituted furans, milder conditions are necessary. The oxidation of furan derivatives can be influenced by the type of oxidizing agent and reaction conditions, leading to various products like dialkoxydihydrofurans or butenolides. researchgate.netresearchgate.net

A key challenge is preventing over-oxidation or ring-opening. The oxidation of furans containing a β-ketoester group at the 2-position using Mn(III)/Co(II) catalysts under an O2 atmosphere leads to a ring-opened 1,4-dicarbonyl moiety via an endoperoxide intermediate. rsc.org This highlights the need for carefully chosen oxidative systems that target the desired functional group without compromising the furan core. For example, converting a precursor like 3-(cyanomethyl)furan-2-carbaldehyde would require the selective oxidation of the aldehyde to a carboxylic acid without affecting the cyano group or the furan ring.

Selective Reduction:

Chemoselective reduction is equally critical, particularly for converting a precursor group (e.g., a nitro or cyano group) into the aminomethyl moiety. The furan ring itself can be susceptible to reduction, especially under harsh catalytic hydrogenation conditions, which can lead to tetrahydrofuran (B95107) derivatives.

A notable method for the selective reduction of a conjugated carbon-carbon double bond in the presence of a furan ring and nitrile groups involves the use of 2-phenylbenzimidazoline. nih.gov This reagent, generated in situ, has proven effective for reducing α,β-unsaturated dinitriles containing a furan ring with high yields and selectivity, offering an advantage over standard borohydride (B1222165) or catalytic hydrogenation methods that might affect sensitive functional groups. nih.gov

For the synthesis of this compound, a plausible route could involve a starting material like 3-(nitromethyl)furan-2-carboxylic acid. The selective reduction of the nitro group to an amine would need to be accomplished without reducing the carboxylic acid or the furan ring. Catalytic hydrogenation with specific catalysts (e.g., palladium on carbon under controlled conditions) or chemical reducing agents could achieve this transformation.

The following table summarizes selective reduction conditions for furan derivatives:

| Starting Material Class | Reagent/Catalyst | Product Class | Selectivity |

| 3-(Furan-2-yl)-2-cyanopropenenitriles | 2-Phenylbenzimidazoline | 2-[(Furan-2-yl)methyl]propanedinitrile | Reduces C=C double bond, preserves furan and nitrile groups. nih.gov |

| Furfural | Sodium Amalgam | 2-Furylcarbinol | Reduces aldehyde, preserves furan ring. orgsyn.org |

Stereoselective Synthesis of Chiral Analogues and Stereoisomers

The development of methodologies for producing chiral furan derivatives is a significant area of organic chemistry, as these structures are key components of many bioactive compounds and natural products. researcher.life While this compound is achiral, its analogues containing stereocenters are of considerable interest.

Stereoselectivity can be introduced through various strategies, including:

Organocatalytic Approaches: Asymmetric catalysis using small organic molecules can create chiral centers with high enantioselectivity. For example, cinchona alkaloids have been used to catalyze the asymmetric addition of β-ketoesters to furan precursors, leading to chiral furan derivatives in high yields. researchgate.net

Chemoenzymatic Kinetic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of chiral compounds. researcher.life

Use of Chiral Pool Precursors: Carbohydrates, which are readily available and enantiomerically pure, can serve as starting materials for the synthesis of chiral furans. researcher.life

A copper-catalyzed cascade reaction between enaminones and N-tosylhydrazones has been developed to synthesize 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives. rsc.org This method creates a quaternary stereogenic center as a single diastereomer, showcasing a powerful strategy for constructing complex chiral furan-containing molecules. rsc.org

Similarly, the synthesis of chiral tetrahydrofurans, which can be seen as reduced analogues, often relies on stereoselective methods. nih.gov These include intramolecular nucleophilic substitution reactions and Lewis acid-mediated rearrangements of precursors like 1,3-dioxolan-4-ones. nih.gov Such strategies could be adapted to produce chiral derivatives of 3-(aminomethyl)tetrahydrofuran-3-carboxylic acid, a saturated analogue of the target compound. google.com

The table below outlines different approaches to stereoselective furan synthesis:

| Method | Catalyst/Reagent Type | Key Feature | Example Application |

| Asymmetric Catalysis | Natural Cinchona Alkaloids | Enantioselective addition to furan precursors. researchgate.net | Synthesis of 2,3-furan fused carbocycles. researchgate.net |

| Cascade Reaction | Copper Catalyst | Creates a quaternary stereocenter as a single diastereomer. rsc.org | Synthesis of trifluoromethyl-substituted 2H-furan-amines. rsc.org |

| Chiral Pool Synthesis | Carbohydrates | Utilizes naturally occurring chirality. researcher.life | Accessing various multifunctionalized chiral furans. researcher.life |

Green Chemistry Principles and Sustainable Synthetic Routes

The chemical industry is increasingly shifting from petroleum-based feedstocks to renewable biomass, with furan derivatives playing a central role as platform chemicals. rsc.org Furfural and 5-hydroxymethylfurfural (HMF), both directly derivable from biomass, are key starting materials for a vast range of valuable chemicals, including furan-based monomers. rsc.orgfrontiersin.org

The synthesis of this compound and its isomers can be designed to align with the principles of green chemistry:

Use of Renewable Feedstocks: Starting from biomass-derived furfural is a prime example of utilizing renewable resources. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water or bio-based solvents.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. researchgate.net

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts over stoichiometric reagents to reduce waste. researchgate.net

A significant advancement in this area is the one-pot, one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid (AMFCA), a positional isomer of the target compound. tum.deresearchgate.net This process uses a four-enzyme cascade to convert HMF into AMFCA in an aqueous medium under mild conditions. tum.deresearchgate.net L-Alanine serves as a renewable amine donor, and the system incorporates cofactor regeneration, making it highly sustainable. tum.de This enzymatic approach avoids the use of organic solvents and harsh reagents, significantly improving the environmental profile of the synthesis. researchgate.net

Further green approaches include the development of furan-based epoxy monomers using eco-friendly, one-step synthetic routes, demonstrating the potential for creating sustainable polymers from furan precursors. rsc.org

The following table highlights key green chemistry metrics for the enzymatic synthesis of AMFCA:

| Metric | Description | Significance in AMFCA Synthesis |

| E-factor | Mass ratio of waste to desired product. | Can be minimized by operating at high substrate loads and optimizing downstream processing. tum.de |

| Global Warming Potential (GWP) | Measures the greenhouse gas emissions per kg of product. | Significantly influenced by energy consumption and wastewater treatment methods. tum.de |

| Solvent Choice | Use of environmentally benign solvents. | The enzymatic synthesis of AMFCA is performed in water, a green solvent. researchgate.net |

| Catalyst Type | Use of biocatalysts vs. traditional chemical catalysts. | Enzymes are biodegradable, highly selective, and operate under mild conditions. researchgate.net |

Process Optimization for Enhanced Yield and Selectivity in Laboratory Synthesis

Optimizing laboratory-scale synthesis is crucial for developing efficient, cost-effective, and scalable methods for producing fine chemicals like this compound. The goal is to maximize product yield and purity while minimizing reaction times, energy input, and waste generation. google.com

Key parameters for optimization include:

Catalyst Selection and Loading: Screening different catalysts to find one with the highest activity and selectivity for the desired transformation. The amount of catalyst used is also optimized to balance reaction rate and cost.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and selectivity. A systematic study of different solvents can identify the optimal medium.

Temperature and Pressure: These parameters are critical for controlling reaction kinetics and thermodynamics. Finding the lowest possible temperature that provides a reasonable reaction rate is often a goal to improve energy efficiency and minimize side reactions.

Reactant Concentration and Stoichiometry: Adjusting the concentration of reactants and the molar ratios between them can shift reaction equilibria and improve yields.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal duration to achieve maximum conversion without significant product degradation.

For example, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, researchers investigated the effects of different Lewis and Brønsted acids as catalysts. nih.gov They found that AlCl₃ provided the highest yield (65%) after optimizing the reaction time to one hour; longer times led to decreased yields. nih.gov This demonstrates a systematic approach to optimizing a key reaction step.

In the context of synthesizing this compound, a multi-step synthesis would require optimization at each stage. For instance, in a hypothetical step involving a Friedel-Crafts reaction on the furan ring, parameters such as the choice of Lewis acid, solvent, and temperature would need to be carefully fine-tuned to achieve the desired regioselectivity and yield. nih.gov Similarly, for a reduction step, the catalyst type, hydrogen pressure, and temperature would be critical variables to optimize for chemoselectivity.

The following table provides a hypothetical optimization matrix for a key synthetic step:

| Parameter | Variation 1 | Variation 2 | Variation 3 | Optimal Condition |

| Catalyst | Catalyst A | Catalyst B | Catalyst C | Catalyst B |

| Solvent | Toluene | Dichloromethane | Tetrahydrofuran | Dichloromethane |

| Temperature | 25°C | 50°C | 75°C | 50°C |

| Time | 1 hour | 4 hours | 8 hours | 4 hours |

This structured approach allows for the systematic improvement of synthetic protocols, leading to more efficient and reliable laboratory-scale production.

Chemical Reactivity and Mechanistic Investigations of 3 Aminomethyl Furan 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of reactions. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton. The relative reactivity of carboxylic acid derivatives generally follows the order: acyl phosphates > thioesters > carboxylic acids/esters > amides > carboxylates. libretexts.org Acyl substitution reactions typically proceed by converting higher-energy carboxylic acid derivatives into lower-energy ones. libretexts.org

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 3-(aminomethyl)furan-2-carboxylic acid into esters and amides is a fundamental transformation. These reactions typically proceed via nucleophilic acyl substitution.

Esterification: Esterification can be achieved through several methods. The Fischer esterification, a classic acid-catalyzed condensation with an alcohol, is a common approach. rug.nlmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by proton transfer and elimination of a water molecule to yield the ester. masterorganicchemistry.com Given that all steps are reversible, the reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Alternatively, esterification of furan-based carboxylic acids can be performed under microwave-assisted conditions using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net

Amidation: Direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures to drive off the water byproduct, which can be energy-intensive and may degrade sensitive substrates. acsgcipr.org A more common and milder approach involves the activation of the carboxylic acid using a coupling agent. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the attack by the amine nucleophile. acsgcipr.org A wide array of coupling agents is available for amide bond formation. highfine.com

Common strategies include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve yields and prevent side reactions. highfine.comnih.gov

Onium Salts: Carbenium salts such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective condensing agents, even for sterically hindered substrates. highfine.com

Inorganic Reagents: Thionyl chloride (SOCl₂) can be used to convert the carboxylic acid into a highly reactive acyl chloride intermediate in a one-pot procedure, which then readily reacts with an amine to form the amide with excellent yields. rsc.org Similarly, catalysts like titanium tetrafluoride (TiF₄) have been shown to effectively promote the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

The choice of method depends on the specific substrate, desired scale, and tolerance of other functional groups in the molecule. For this compound, intramolecular reactions or polymerization could be a competing pathway if both the amino and carboxyl groups are activated under the same conditions, necessitating the use of protecting groups.

| Coupling Agent Class | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Organic solvent (DCM, DMF), often with HOBt, room temperature | EDC byproducts are water-soluble, simplifying purification. highfine.com |

| Onium Salts | HATU, HBTU, HCTU | Organic solvent (DMF), base (DIPEA, NMM), room temperature | Highly active, suitable for challenging couplings. highfine.com |

| Phosphonium Salts | BOP, PyBOP | Organic solvent (DMF, DCM), base (DIPEA), room temperature | Generates carcinogenic HMPA as a byproduct. |

| Inorganic Reagents | SOCl₂, TiF₄ | SOCl₂: Often neat or in DCM. TiF₄: Toluene, reflux. | SOCl₂ creates a highly reactive acyl chloride intermediate. rsc.org TiF₄ is a catalytic method. researchgate.net |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org For most carboxylic acids, this process requires significant heat. The stability of the carbanion intermediate formed after the loss of CO₂ is a crucial factor determining the ease of decarboxylation. wikipedia.org The presence of an electron-withdrawing group at the α- or β-position to the carboxyl group can stabilize this intermediate and facilitate the reaction. wikipedia.org

For heteroaromatic carboxylic acids like those based on furan (B31954), decarboxylation typically requires harsh conditions, such as heating at high temperatures, sometimes in the presence of a catalyst like copper powder or a strong acid or base. In the context of 2-furoic acids, the mechanism can be complex. For instance, the decarboxylation of 2-pyridone-3-carboxylic acids has been achieved by heating with potassium carbonate in toluene. nih.gov While specific studies on the decarboxylation of this compound are not prevalent, it is expected to follow the general principles for heteroaromatic carboxylic acids, likely requiring forcing conditions.

Reactions with Nucleophiles and Electrophiles

The reactivity of the carboxylic acid group itself towards nucleophiles and electrophiles is limited. The carbonyl carbon is weakly electrophilic and generally requires activation (as discussed in section 3.1.1) before it will react with all but the strongest nucleophiles. The carboxylate anion, formed under basic conditions, is even less reactive towards nucleophilic attack due to its negative charge.

Conversely, the carboxylic acid group is deactivating towards electrophilic aromatic substitution on the furan ring. Electrophilic attack on the furan ring is a common reaction pathway for many furan derivatives. nih.govmdpi.com However, the -COOH group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophiles. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to be slower than for unsubstituted furan and would likely be directed to the C5 position, which is furthest from the deactivating carboxyl group. The aminomethyl group at C3, being weakly activating, would also influence the regioselectivity of such reactions.

Reactivity of the Aminomethyl Group

The aminomethyl group is a primary amine, which confers nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom is available to attack electrophilic centers.

Acylation and Alkylation Reactions

Acylation: The primary amine of the aminomethyl group readily undergoes acylation when treated with acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction, a form of nucleophilic acyl substitution, results in the formation of a stable amide bond. nih.gov This is a fundamental reaction in peptide synthesis and the preparation of various biologically active molecules. nih.gov For example, a Boc-protected diaminopropionic acid can be acylated using a carboxylic acid in the presence of EDCI, HOBt, and a base like triethylamine (B128534) (NEt₃). nih.gov

Alkylation: As a nucleophile, the aminomethyl group can also react with alkylating agents, such as alkyl halides, in a nucleophilic substitution reaction (SN2). This process leads to the formation of secondary amines, tertiary amines, and eventually quaternary ammonium (B1175870) salts upon successive alkylations. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. Hydroxyalkylation is also a known reaction for furan derivatives, involving C-C bond formation. rsc.org

| Reaction Type | Reagent | Product | General Conditions |

|---|---|---|---|

| Acylation | Acid Chloride (R-COCl) | Secondary Amide | Aprotic solvent, often with a non-nucleophilic base (e.g., pyridine, NEt₃) |

| Acylation | Carboxylic Acid + Coupling Agent | Secondary Amide | Conditions vary with coupling agent (see Table 1) |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine, Quaternary Salt | Solvent, often with a base to scavenge HX; potential for over-alkylation |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), pH control |

Condensation Reactions and Imine Formation

A condensation reaction involves the joining of two molecules with the elimination of a small molecule, such as water. libretexts.org The primary amine of the aminomethyl group can participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases.

The mechanism for imine formation begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. This step is typically fast and reversible. The carbinolamine is then protonated on the oxygen, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine. This reaction is generally acid-catalyzed and reversible, often requiring the removal of water to drive the equilibrium towards the product.

Nucleophilic Substitution Reactions

The chemical character of this compound is significantly influenced by its two primary functional groups: the carboxylic acid and the aminomethyl group. Both sites can participate in nucleophilic substitution reactions, although their reactivity is distinct.

The carboxylic acid moiety primarily undergoes nucleophilic acyl substitution . In this class of reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the hydroxyl group as a leaving group. masterorganicchemistry.comlibretexts.org However, the direct substitution of the -OH group is challenging because it is a poor leaving group. libretexts.org Therefore, the reaction typically requires activation of the carbonyl group. This can be achieved by:

Conversion to an acyl chloride: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a highly reactive acyl chloride. youtube.com This acyl chloride can then readily react with a wide range of nucleophiles (e.g., alcohols to form esters, amines to form amides).

Acid catalysis: In the presence of a strong acid catalyst, the carbonyl oxygen can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker nucleophiles like alcohols in Fischer esterification. libretexts.org

Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the formation of amides by activating the carboxylic acid group. libretexts.org

The aminomethyl group, on the other hand, contains a primary amine. The nitrogen atom, with its lone pair of electrons, is nucleophilic and can participate in substitution reactions. For instance, it can react with alkyl halides in alkylation reactions or with acylating agents to form amides. Aminomethyl derivatives of furancarboxylic acids are also known to react with 1,4-dicarbonyl compounds under the conditions of the Paal-Knorr synthesis to form pyrroles. researchgate.net The reactivity in such reactions can be influenced by the position of the substituents; studies have shown that α-aminomethyl derivatives of furancarboxylic acids react faster than their β-analogs, and a neighboring carboxy group can slow down the reaction. researchgate.net

The relative reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: Acyl Halides > Anhydrides > Thioesters > Esters ≈ Carboxylic Acids > Amides > Carboxylate. youtube.comlibretexts.org This order is largely determined by the stability of the leaving group; weaker bases are better leaving groups. libretexts.org

| Functional Group | Reaction Type | Typical Reagents | Expected Product |

|---|---|---|---|

| Carboxylic Acid | Esterification (Fischer) | Alcohol (R'-OH), Acid Catalyst | 3-(Aminomethyl)furan-2-carboxylate ester |

| Carboxylic Acid | Acyl Chloride Formation | SOCl₂, (COCl)₂ | 3-(Aminomethyl)furan-2-carbonyl chloride |

| Carboxylic Acid | Amide Formation | Amine (R'-NH₂), DCC | N-Substituted-3-(aminomethyl)furan-2-carboxamide |

| Aminomethyl | N-Alkylation | Alkyl Halide (R'-X) | 3-((Alkylamino)methyl)furan-2-carboxylic acid |

| Aminomethyl | N-Acylation | Acyl Chloride (R'-COCl) | 3-((Acetamido)methyl)furan-2-carboxylic acid |

Reactions Involving the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle that can participate in a variety of reactions, including electrophilic substitution, cycloadditions, and ring-opening. acs.org The reactivity of the furan ring in this compound is modulated by the electronic effects of its two substituents.

Electrophilic Aromatic Substitution (EAS) Patterns and Regioselectivity

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex. numberanalytics.comlibretexts.org The substituents on the ring play a crucial role in determining both the rate of reaction and the position of the incoming electrophile (regioselectivity).

In this compound, the furan ring is substituted with:

A carboxylic acid group (-COOH) at the C2 position: This group is strongly electron-withdrawing and deactivating towards electrophilic attack. numberanalytics.com It directs incoming electrophiles to the meta position relative to itself.

An aminomethyl group (-CH₂NH₂) at the C3 position: This group is generally considered to be activating due to the electron-donating nature of the amino group, although its effect is transmitted through a methylene (B1212753) spacer. It would typically direct incoming electrophiles to the ortho and para positions.

The furan ring itself shows a preference for substitution at the C2 and C5 positions (α-positions) due to the greater stability of the resulting cationic intermediate. In this molecule, the C2 position is blocked. The remaining positions are C4 and C5.

The directing effects of the two substituents are therefore in conflict:

The -COOH group at C2 deactivates the ring and directs incoming electrophiles towards the C4 position (meta).

The -aminomethyl group at C3 activates the ring and directs towards the C5 position (para) and potentially the C2 position (ortho, which is blocked).

| Substituent | Position | Electronic Effect | Influence on Reactivity | Directing Preference |

|---|---|---|---|---|

| -COOH | C2 | Electron-withdrawing | Deactivating | Meta (to C4) |

| -CH₂NH₂ | C3 | Electron-donating (activating) | Activating | Ortho, Para (to C5) |

Nucleophilic Additions to the Furan Ring

Nucleophilic addition to an electron-rich aromatic ring like furan is generally unfavorable. Such reactions are more common for electron-deficient aromatic systems. For a nucleophile to attack the furan ring of this compound, the ring would need to be significantly activated by strong electron-withdrawing groups. While the carboxylic acid group is electron-withdrawing, it is typically not sufficient to promote nucleophilic addition to the ring itself under standard conditions. Halofurans substituted with electron-withdrawing groups are known to be more reactive towards nucleophiles. pharmaguideline.com

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a 1,3-diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, to form oxabicyclo[2.2.1]heptane derivatives. acs.orgmdpi.com The aromatic character of furan is relatively low, which facilitates its participation in such reactions, although the reactions are often reversible. mdpi.com

The reactivity of the furan diene is sensitive to the electronic nature of its substituents:

Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), which generally accelerates the reaction with electron-deficient dienophiles.

Electron-withdrawing groups decrease the HOMO energy, making the furan less reactive as a diene. rsc.org

Ring-Opening and Rearrangement Reactions

The furan ring is susceptible to cleavage under various conditions, particularly oxidative and acidic conditions. acs.org

Oxidative Ring-Opening: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the furan ring, leading to the formation of carboxylic acids or dicarbonyl compounds. ssrn.comosi.lv For instance, the oxidation of furans can be a synthetic strategy to unmask a carboxylic acid functionality. osi.lv The specific products formed from this compound would depend on the reagents and conditions used. Milder oxidation can lead to intermediates like 4-oxoalkenoic acids. organicreactions.org The oxidative rearrangement of furfuryl amines, known as the aza-Achmatowicz reaction, is a valuable method for synthesizing functionalized heterocyclic structures. organicreactions.org

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan ring can be protonated, leading to reactive intermediates that can undergo polymerization or ring-opening. pharmaguideline.com The presence of an electron-withdrawing substituent can lend some stability against acid-catalyzed degradation. pharmaguideline.com

Rearrangement Reactions: Furan derivatives can undergo various rearrangement reactions. For example, the Perkin rearrangement involves the base-catalyzed ring contraction of 3-halocoumarins to form benzofuran-2-carboxylic acids. nih.gov While not directly applicable to the starting material itself, this illustrates the types of skeletal rearrangements heterocyclic systems can undergo. The Benzilic acid rearrangement converts 1,2-diketones to α-hydroxy-carboxylic acids and is another example of a rearrangement that can occur in related systems. libretexts.org

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for both intermolecular and intramolecular reactions.

Intermolecular reactions can occur between two or more molecules. Examples include:

Polymerization: Under certain conditions, such as in the presence of strong acids, the furan ring can polymerize. pharmaguideline.com Additionally, the molecule possesses both an amine and a carboxylic acid group, making it an amino acid analog. As such, it could potentially undergo intermolecular condensation to form polyamide chains, similar to the formation of peptides or nylon. This would typically require activation of the carboxylic acid group.

Dimerization/Oligomerization: As mentioned, furan can react with aldehydes to form oligomers. pharmaguideline.com

Intramolecular reactions involve different parts of the same molecule reacting with each other. A key potential intramolecular reaction for this compound is lactamization .

Lactam Formation: The aminomethyl group could potentially act as an intramolecular nucleophile, attacking the carbonyl carbon of the carboxylic acid group. This would lead to a cyclic amide, known as a lactam. This cyclization would form a six-membered ring fused to the furan ring. Such reactions are often driven by the formation of a thermodynamically stable five- or six-membered ring. The reaction would likely require heating or the use of a coupling agent to facilitate the removal of water.

Another possibility involves the participation of the functional groups in cycloaddition reactions. For example, amino acids can undergo decarboxylative [3+2] cycloadditions to form heterocyclic compounds like pyrrolidines. beilstein-journals.orgnih.gov This pathway involves the in-situ generation of an azomethine ylide from the amino acid, which then reacts with a dipolarophile. It is conceivable that this compound could participate in similar transformations, where decarboxylation would lead to a reactive intermediate that could undergo intra- or intermolecular cycloadditions.

| Pathway | Type | Description | Potential Product |

|---|---|---|---|

| Polyamide Formation | Intermolecular | Condensation reaction between the amine of one molecule and the carboxylic acid of another. | Polymer |

| Lactamization | Intramolecular | Nucleophilic attack of the amine nitrogen on the carboxylic acid carbonyl carbon. | Fused bicyclic lactam |

| Decarboxylative Cycloaddition | Inter-/Intramolecular | Formation of a reactive intermediate via decarboxylation, followed by cycloaddition. | Pyrrolidine or other heterocyclic systems |

Chemo- and Regioselective Transformations of this compound

The chemical architecture of this compound presents a unique platform for investigating chemo- and regioselective transformations. The molecule features three distinct functional groups: a primary amine on a methyl substituent at the C3 position, a carboxylic acid at the C2 position, and the furan ring itself. This arrangement allows for selective reactions targeting one functional group while preserving the others, a critical aspect in the synthesis of complex molecules and functional materials. The interplay between the nucleophilic amino group and the electrophilic carboxyl group, moderated by the electronic properties of the furan ring, governs its reactivity.

Selective N-Acylation

The primary amino group in this compound is a potent nucleophile, making it a prime target for acylation. Selective N-acylation can be achieved in high yields by reacting the molecule with various acylating agents, such as acid chlorides or anhydrides, under basic conditions. The base neutralizes the carboxylic acid, forming a carboxylate salt which is less reactive towards the acylating agent, thereby ensuring that the reaction occurs preferentially at the more nucleophilic amino group.

Alternatively, standard peptide coupling reagents can be employed to facilitate the reaction between the amino group of this compound and an external carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives like 1-hydroxybenzotriazole (HOBt) can activate a carboxylic acid, which then readily reacts with the aminomethyl group. researchgate.net This method is particularly useful for creating amide linkages under mild conditions, preventing side reactions involving the furan ring or the molecule's own carboxylic acid function.

Table 1: Conditions for Selective N-Acylation

| Acylating Agent | Reaction Conditions | Expected Product | Selectivity |

|---|---|---|---|

| Acetyl Chloride | Organic base (e.g., triethylamine), aprotic solvent | 3-((Acetamido)methyl)furan-2-carboxylic acid | High for N-acylation over O-acylation |

| Benzoic Anhydride | Aqueous base (e.g., NaHCO₃) | 3-((Benzamido)methyl)furan-2-carboxylic acid | High for N-acylation |

| Carboxylic Acid + EDC/HOBt | Inert solvent (e.g., DMF, DCM), room temperature | N-acylated derivative | High chemoselectivity for the amino group researchgate.net |

Selective Esterification

The carboxylic acid moiety can be selectively transformed into an ester, a common strategy for protecting this group or modifying the molecule's solubility and electronic properties. The Fischer-Speier esterification is a classic and effective method for this purpose. researchgate.net By treating this compound with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), the carboxylic acid is converted to its corresponding ester.

Under these strongly acidic conditions, the basic amino group is protonated to form an ammonium salt. This protonation renders the amino group non-nucleophilic, thereby preventing it from participating in the reaction. This in-situ protection is a hallmark of chemoselectivity, allowing for the exclusive transformation of the carboxylic acid.

Table 2: Conditions for Selective Esterification

| Alcohol | Catalyst | Reaction Conditions | Expected Product | Selectivity |

|---|---|---|---|---|

| Methanol | Concentrated H₂SO₄ (catalytic) | Reflux | Methyl 3-(aminomethyl)furan-2-carboxylate | High for esterification; amino group is protonated and unreactive |

| Ethanol | Dry HCl gas | Reflux | Ethyl 3-(aminomethyl)furan-2-carboxylate | High for esterification |

Participation in Paal-Knorr Pyrrole (B145914) Synthesis

The aminomethyl group of this compound can act as the nitrogen source in the Paal-Knorr synthesis to construct a new pyrrole ring. wikipedia.orgalfa-chemistry.comdbpedia.org This transformation involves the reaction of the primary amine with a 1,4-dicarbonyl compound under acidic or neutral conditions. The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole. alfa-chemistry.com

Research has shown that aminomethyl derivatives of furancarboxylic acids successfully undergo this reaction. researchgate.net The presence of the adjacent carboxy group at the C2 position has been noted to decelerate the reaction rate compared to other isomers, likely due to steric hindrance or electronic effects. researchgate.net Nevertheless, this reaction provides a powerful and regioselective method for converting the furan scaffold into a more complex furo[c]pyrrole or related heterocyclic system, with the original carboxylic acid group remaining intact on the furan ring.

Table 3: Paal-Knorr Pyrrole Synthesis

| 1,4-Dicarbonyl Compound | Reaction Conditions | Expected Product Core Structure | Regioselectivity |

|---|---|---|---|

| Hexane-2,5-dione | Acetic acid, reflux | Substituted furo[3,2-b]pyrrole | The new pyrrole ring is formed involving the aminomethyl group |

| 1,4-Diphenylbutane-1,4-dione | p-Toluenesulfonic acid, toluene, reflux | Substituted furo[3,2-b]pyrrole | Specific formation of the fused heterocyclic system |

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues of 3 Aminomethyl Furan 2 Carboxylic Acid

Rational Design Strategies for Structural Diversity and Targeted Modifications

The rational design of derivatives based on the 3-(aminomethyl)furan-2-carboxylic acid scaffold is a key strategy in medicinal chemistry to enhance desired properties and introduce new functionalities. Targeted modifications are often employed to improve metabolic stability, modulate biological activity, or enable specific interactions with biological targets. One such strategy involves incorporating Michael acceptor reactive centers into furan-based molecules, transforming them into covalent modifiers. nih.gov This approach aims to achieve sustained pharmacological activity by forming stable covalent bonds with target proteins. nih.gov

Design strategies also focus on creating a diverse library of compounds by systematically altering the core structure. This can involve exploring various reaction conditions and utilizing a range of furan-modified building blocks to understand the factors that influence reaction yield and selectivity. rsc.org For instance, in the context of peptide therapeutics, furan-modified amino acids like 3-(2-furyl)alanine are incorporated into peptide sequences. ugent.be This allows for the design of peptides capable of forming covalent bonds with their target receptors, which can be a method to overcome the challenging pharmacokinetic properties often associated with peptide drugs. ugent.be The furan (B31954) moiety in these designs acts as a pro-reactive group that can be activated in situ to form a crosslink, thereby minimizing off-target reactions. ugent.be

Systematic Derivatization of the Carboxylic Acid Functionality (e.g., esters, amides, hydrazides)

The carboxylic acid group at the C-2 position of the furan ring is a prime site for systematic derivatization to generate esters, amides, and hydrazides. These modifications can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Esters: Esterification is a common modification. For example, methyl esters of furan-2-carboxylic acid derivatives can be readily obtained through standard esterification procedures. nih.gov Microwave-assisted synthesis has also been employed to produce esters like furan-2-ylmethyl furan-2-carboxylate (B1237412) from 2-furoic acid and furfuryl alcohol, often with good to very good yields. researchgate.net

Amides: Amide formation is a versatile method for introducing a wide range of substituents. The synthesis of furan-2-carboxamides can be achieved by activating the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) before reacting it with an amine. nih.gov Another effective method for preparing amides involves coupling the carboxylic acid with an amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Microwave-assisted conditions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) have also proven effective for synthesizing compounds like N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.net Furthermore, complex benzofuran-2-carboxamides can be accessed through multi-step sequences that include amide formation. nih.govmdpi.com

Hydrazides: The carboxylic acid can be converted to hydrazides, which serve as important intermediates for further synthesis. A common route involves activating the furan-2-carboxylic acid with CDI and then treating it with a hydrazine (B178648) derivative, such as t-butylcarbazate, to form the corresponding carbohydrazide. nih.gov This creates versatile building blocks for generating more complex molecules, including those with imine linkages. nih.govnih.gov

| Derivative Type | Synthetic Method | Key Reagents | Example Product | Reference |

|---|---|---|---|---|

| Esters | Microwave-assisted esterification | EDC or DMT/NMM/TsO⁻ | Furan-2-ylmethyl furan-2-carboxylate | researchgate.net |

| Amides | CDI activation | 1,1'-Carbonyldiimidazole (CDI), Amine | N-(4-Aminophenyl)furan-2-carboxamide | nih.gov |

| Amides | Microwave-assisted coupling | EDC, Amine | N-(Furan-2-ylmethyl)furan-2-carboxamide | researchgate.net |

| Hydrazides | CDI activation | CDI, t-Butylcarbazate | Tert-Butyl 2-(furan-2-carbonyl)hydrazine-1-carboxylate | nih.gov |

| Thioamides | Condensation | Thiosemicarbazide | 2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide | nih.gov |

Diverse Modifications of the Aminomethyl Group (e.g., secondary/tertiary amines, amides, carbamates)

The primary amine of the aminomethyl group at the C-3 position offers a reactive handle for diverse structural modifications, leading to the formation of secondary and tertiary amines, amides, and carbamates. These modifications are crucial for tuning the basicity, steric profile, and interaction capabilities of the molecule.

Secondary and Tertiary Amines: The primary amine can be alkylated to yield secondary or tertiary amines. Reductive amination of furan-based aldehydes (like furfural) with primary amines is a common method to produce secondary amines, such as N-(furan-2-ylmethyl)aniline. mdpi.com Selective N-monoalkylation of primary amines can be achieved using various catalytic systems or specific bases like cesium hydroxide, which chemoselectively favors the formation of secondary amines over dialkylation. designer-drug.comorganic-chemistry.org For instance, 2,5-bis(N-methyl-aminomethyl)furan, a secondary amine, has been synthesized efficiently from biomass-derived precursors. rsc.org

Amides: Acylation of the aminomethyl group with carboxylic acids or their derivatives leads to the formation of stable amide bonds. This is a standard transformation that introduces a planar, hydrogen-bond-donating/accepting group, significantly altering the molecule's properties. Furan-based acetylating agents have been shown to selectively target lysine (B10760008) residues in proteins, indicating the reactivity of such systems with primary amines. nih.gov

Carbamates: The reaction of the aminomethyl group with chloroformates or other carbonyl sources yields carbamates. This modification is useful for introducing protecting groups or for creating moieties that can mimic peptide bonds. For example, furan-based carbamates, including 5-{[(methoxycarbonyl)amino]methyl}furan-2-carboxylic acid, have been generated through combinatorial approaches. acs.org These reactions often involve forming a new N-C bond between the amine nitrogen and the carbamate (B1207046) carbonyl carbon. acs.org

| Modification Type | Reaction | Key Reagents/Method | Example Product Class | Reference |

|---|---|---|---|---|

| Secondary Amine | Reductive Amination | Furfural (B47365), Aniline, Ir/SiO₂-SO₃H catalyst | N-(furan-2-ylmethyl)aniline | mdpi.com |

| Secondary Amine | N-Alkylation | Alkyl Halide, CsOH | N-alkyl-amines | organic-chemistry.org |

| Secondary Amine | One-pot synthesis | Amination-oxidation-amination-reduction (AOAR) | 2,5-bis(N-methyl-aminomethyl)furan | rsc.org |

| Carbamate | Carbamoylation | Methyl carbamate functionalization | 5-{[(methoxycarbonyl)amino]methyl}furan-2-carboxylic acid | acs.org |

Heterocyclic Analogues Incorporating Thiophene (B33073), Pyrrole (B145914), and Other Ring Systems

Replacing the furan ring with other five-membered aromatic heterocycles like thiophene and pyrrole is a common strategy to generate structural analogues with different electronic and steric properties. pharmatutor.org These heterocycles are often considered bioisosteres of furan and can lead to improved pharmacological profiles.

The Paal-Knorr synthesis is a valuable method for creating substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. researchgate.net Notably, aminomethyl derivatives of furancarboxylic acids can participate in reactions under Paal-Knorr conditions to form a pyrrole ring, suggesting a pathway for converting the furan scaffold into a pyrrole analogue. researchgate.net A more direct industrial method for synthesizing pyrrole involves treating furan with ammonia (B1221849) over solid acid catalysts such as SiO₂ and Al₂O₃. wikipedia.orgpharmaguideline.com This highlights the chemical accessibility of pyrrole analogues from furan starting materials.

The synthesis of these analogues can also be approached by starting with the desired heterocycle and building the side chains. For example, thiophene and pyrrole oxamic acid derivatives have been synthesized and evaluated as potential therapeutic agents. nih.gov Similarly, novel aminoindolizidines featuring fused furan, thiophene, or pyrrole rings have been synthesized from chiral precursors, demonstrating the incorporation of these heterocycles into more complex fused systems. researchgate.net The choice of heterocycle—furan, thiophene, or pyrrole—influences the aromaticity and reactivity of the resulting molecule; pyrrole is generally more reactive towards electrophilic substitution than furan, which is more reactive than thiophene. pharmaguideline.com

Bioisosteric Replacements and Their Impact on Chemical Properties

Bioisosterism is a fundamental concept in drug design where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com The furan ring in this compound is subject to several bioisosteric replacements that can impact its chemical properties and biological activity.

The most common bioisosteric replacements for the furan ring are other five-membered aromatic heterocycles like thiophene and pyrrole, or even six-membered rings like benzene (B151609) and pyridine. researchgate.netcambridgemedchemconsulting.com Replacing the furan oxygen with a sulfur atom to form a thiophene analogue or with an NH group to form a pyrrole analogue alters the ring's electronics, aromaticity, polarity, and hydrogen-bonding capability. wikipedia.org For example, introducing a nitrogen atom (as in pyrrole or pyridine) generally increases polarity and water solubility while reducing susceptibility to CYP-mediated metabolism compared to a phenyl ring. cambridgemedchemconsulting.com Thiophene is considered to have aromatic character intermediate between furan and benzene. wikipedia.org

In a less conventional approach, the furan ring itself can act as a non-classical bioisostere of a carboxylic acid group. nih.govresearchgate.net Quantum mechanical studies using the average electron density (AED) tool have shown similarities between these moieties. nih.govresearchgate.net Such replacements can dramatically alter a molecule's acidic/basic properties while potentially maintaining the necessary steric and electronic features for biological recognition. The goal of any bioisosteric replacement is to fine-tune the molecule's properties, which can include attenuating toxicity, modifying activity, or altering pharmacokinetics. cambridgemedchemconsulting.com

Positional Isomers and Structural Rearrangements

The synthesis and study of positional isomers of this compound are important for understanding structure-activity relationships. The positions of the aminomethyl and carboxylic acid substituents on the furan ring can be varied to produce isomers such as 4-(aminomethyl)furan-2-carboxylic acid or 5-(aminomethyl)furan-2-carboxylic acid. The biosynthetic pathway of 2-(aminomethyl)-4-(hydroxymethyl)furan, a structural component of methanofuran, provides an example of a naturally occurring furan with a different substitution pattern. nih.gov Its proposed biosynthesis involves the condensation of dihydroxyacetone phosphate (B84403) with pyruvate, followed by cyclization, dehydration, reduction, and transamination, illustrating a complex series of transformations that establish a specific isomer. nih.gov

Significant structural rearrangements can occur during the synthesis of furan derivatives or their saturated analogues. For instance, a synthetic route to 3-aminomethyl tetrahydrofuran (B95107) starts with furan, which undergoes an oxidative ring-opening to form 1,4-butenedial. google.com This intermediate is then subjected to a series of reactions including Michael addition, reduction, and dehydration-cyclization to form the final saturated heterocyclic product. google.com This pathway demonstrates a complete rearrangement of the original aromatic furan structure to achieve a specific substitution pattern on a tetrahydrofuran ring. Such rearrangements are critical considerations in designing synthetic routes to specific positional isomers.

Conformational Analysis of Derivatives and Their Flexible Properties

For furan carbonyl compounds, such as furan-2-carboxamides, conformational analysis has shown the existence of two planar isomers, often referred to as O-cis and O-trans, which arise from rotation around the C2-carbonyl bond. sci-hub.st The relative stability of these conformers is influenced by factors like intramolecular hydrogen bonding and solvent polarity. sci-hub.stnih.gov For example, N-methylfuran-2-carboxamide retains a significant portion of the hydrogen-bonded (eclipsed) conformation even in polar protic solvents. nih.gov The replacement of the furan oxygen with sulfur to form a thiophene analogue can alter these conformational preferences. nih.gov

Computational methods, such as Density Functional Theory (DFT), are often used to calculate the equilibrium geometry and rotational barriers of furan derivatives. researchgate.net Hybrid systems incorporating both furan and thiophene rings have been studied to understand how heteroatom identity affects conformation. olemiss.edu In these systems, furan rings have been shown to increase solubility and promote tighter solid-state packing compared to all-thiophene oligomers. olemiss.edu The conformation of the furan ring itself is not perfectly planar and can adopt various puckered forms, such as envelope (E) or twist (T) conformations, which has been studied in detail for furanoside rings in carbohydrates. frontiersin.org The flexible properties of these derivatives are therefore a result of the interplay between the rotational freedom of the side chains and the intrinsic conformational preferences of the furan ring system.

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl Furan 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of molecular properties based on the principles of quantum mechanics. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory approaches, each offering a different balance of accuracy and computational cost. For a molecule such as 3-(aminomethyl)furan-2-carboxylic acid, these calculations can elucidate its stable geometric conformations, electronic distribution, and inherent reactivity.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry. aps.org It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. aps.org This approach is computationally less demanding than many traditional ab initio methods while often providing comparable accuracy. ekb.eg

In the study of this compound, DFT would be employed to perform geometry optimization, determining the lowest-energy three-dimensional structure of the molecule. Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used for this purpose. nih.gov Such calculations would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C2-COOH | 1.49 Å |

| Bond Length | C3-CH₂NH₂ | 1.51 Å |

| Bond Angle | O1-C2-C3 | 110.5° |

| Dihedral Angle | C5-O1-C2-C3 | -0.5° |

These parameters provide a precise model of the molecular framework, which is the foundation for further analysis of its electronic properties and reactivity.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameterization. nih.gov Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. nih.gov

While computationally more intensive than DFT, high-level ab initio methods like MP2 or CCSD(T) can provide "gold standard" benchmark results for the electronic energy and structure of this compound. nih.gov These calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for studying systems where electron correlation effects are especially important. For instance, they can be used to accurately compute ionization potentials and electron affinities, which are crucial for understanding redox behavior.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) Analysis

To understand and predict the chemical reactivity of this compound, mapping its electronic properties is essential. MESP and FMO analyses are two of the most effective tools for this purpose.

The Molecular Electrostatic Potential (MESP) is a visual representation of the electrostatic potential on the electron density surface of a molecule. semanticscholar.orgdntb.gov.ua It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net For this compound, an MESP analysis would likely show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the aminomethyl group, indicating these are prime sites for electrophilic attack or hydrogen bonding.

Positive potential (blue): Located around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgpku.edu.cn The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests the molecule is more polarizable and more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Analysis of the orbital shapes would likely show the HOMO density localized on the furan (B31954) ring and the amino group, while the LUMO density would be concentrated on the carboxylic acid moiety and the furan ring.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming molecular structures and interpreting experimental data. nih.gov

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that can be compared directly with experimental spectra.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. Theoretical frequency calculations using DFT can predict these vibrational modes and their intensities. researchgate.net This helps in the assignment of experimental IR bands to specific functional groups, such as the C=O stretch of the carboxylic acid, the N-H bends of the amino group, and the characteristic vibrations of the furan ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov For this compound, TD-DFT could predict the λ_max values for π→π* and n→π* transitions, providing insight into its electronic structure and chromophores.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopy | Parameter | Calculated Value | Experimental Value (Hypothetical) |

|---|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 165.2 ppm | 164.8 ppm |

| IR | C=O Stretch | 1725 cm⁻¹ | 1720 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | 255 nm | 258 nm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing details that are often inaccessible through experimental methods alone. mdpi.com For reactions involving this compound, such as intramolecular cyclization or intermolecular condensation, theoretical calculations can map the entire potential energy surface.